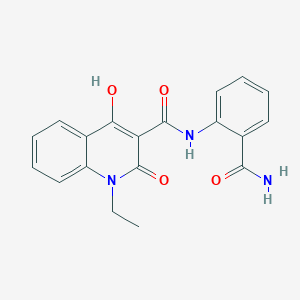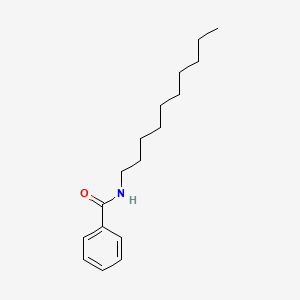
N-decylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-decylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by a benzene ring attached to an amide group, with a decyl chain (a ten-carbon alkyl chain) attached to the nitrogen atom of the amide group
准备方法
Synthetic Routes and Reaction Conditions
N-decylbenzamide can be synthesized through the direct condensation of benzoic acid and decylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the reaction. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
N-decylbenzamide can undergo various chemical reactions, including:
Oxidation: The decyl chain can be oxidized to form carboxylic acids or ketones.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as sulfuric acid or iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzamides, depending on the specific electrophile used.
科学研究应用
N-decylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a model compound to study the interactions of amides with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, coatings, and other materials.
作用机制
The mechanism of action of N-decylbenzamide involves its interaction with specific molecular targets. In biological systems, it may interact with proteins or enzymes, affecting their function. The decyl chain can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzamide moiety can form hydrogen bonds with target molecules, stabilizing the interaction and modulating the activity of the target.
相似化合物的比较
Similar Compounds
- N-benzylbenzamide
- N,N-dimethylbenzamide
- N,N-diethylbenzamide
Uniqueness
N-decylbenzamide is unique due to the presence of the long decyl chain, which imparts distinct physicochemical properties compared to other benzamides. This long alkyl chain can enhance the compound’s solubility in nonpolar solvents and its ability to interact with hydrophobic regions of biological molecules.
属性
分子式 |
C17H27NO |
|---|---|
分子量 |
261.4 g/mol |
IUPAC 名称 |
N-decylbenzamide |
InChI |
InChI=1S/C17H27NO/c1-2-3-4-5-6-7-8-12-15-18-17(19)16-13-10-9-11-14-16/h9-11,13-14H,2-8,12,15H2,1H3,(H,18,19) |
InChI 键 |
YGSIXOHJNMPDEH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCNC(=O)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


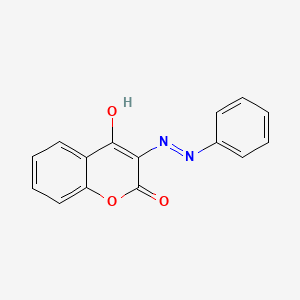
![3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15081414.png)
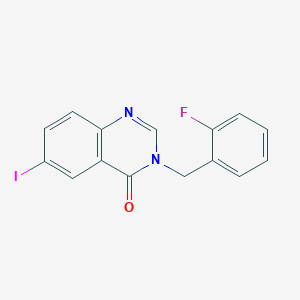
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15081428.png)
![4-methyl-N-[2,2,2-tribromo-1-(naphthalen-2-ylamino)ethyl]benzamide](/img/structure/B15081437.png)
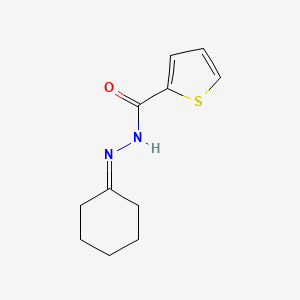
![N'-[(E)-1-(3-methoxyphenyl)ethylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B15081440.png)
![2-(3-Chloro-4-methylphenyl)-5-[2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione](/img/structure/B15081448.png)
![1H-Benzimidazole, 2-[5-bromo-2-[(3,4-dichlorophenyl)methoxy]phenyl]-](/img/structure/B15081452.png)
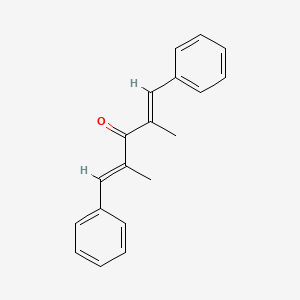
![2-chloro-9-(4-methylphenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]](/img/structure/B15081461.png)
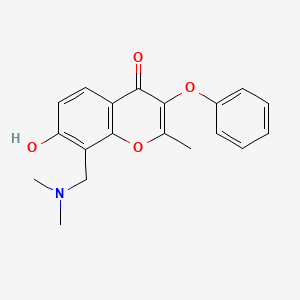
![4-[(E)-{2-[(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B15081491.png)
